molecular formula C11H18ClN3O B11809045 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

Cat. No.: B11809045
M. Wt: 243.73 g/mol
InChI Key: VCNGCAKEVSRBCE-UFIFRZAQSA-N
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Description

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride is a chiral pharmaceutical intermediate synthesized via a two-step process starting from (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine. The synthesis involves catalytic hydrogenation (Pd/C and H₂) with Boc protection, followed by HCl/ethanol-mediated deprotection. This method is noted for its mild reaction conditions, low cost, high stability of the product, and industrial scalability, achieving a total yield of 78.45% . The compound’s structure features a pyridine core substituted with a stereospecific 2,6-dimethylmorpholino group, which may enhance solubility and bioavailability—critical traits for drug development.

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+;

InChI Key

VCNGCAKEVSRBCE-UFIFRZAQSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

SNAr Reaction: Formation of Nitro Intermediate

Reagents :

  • 2-Chloro-5-nitropyridine

  • (2R,6S)-2,6-Dimethylmorpholine

  • Base: K₂CO₃ or K₃PO₄

Conditions :

  • Method A (Organic Solvent) : DMF, 50°C, 12–24 hours.

  • Method B (Aqueous Surfactant) : 2 wt% Brij-30/H₂O, 45°C, 2 hours.

Outcomes :

MethodSolventTime (h)Yield (%)Purity
ADMF2493>95%
BH₂O295>99%

Advantages : Method B eliminates toxic solvents, achieving higher yields and purity.

Nitro Reduction to Primary Amine

Reduction Strategies :

  • Catalytic Hydrogenation :

    • Reagents : 10% Pd/C, H₂ (1 atm), MeOH.

    • Conditions : RT, 12 hours.

    • Yield : 90–95%.

  • Silane-Mediated Reduction :

    • Reagents : Pd/C (1 mol%), Et₃SiH (3 equiv), NH₄Cl (3 equiv).

    • Conditions : 45°C, 20 hours.

    • Yield : 85–90%.

Comparison :

MethodCatalystReducing AgentTime (h)Yield (%)
HydrogenationPd/CH₂1295
SilanePd/CEt₃SiH2090

Hydrogenation is preferred for scalability, while silane reduction avoids high-pressure equipment.

Hydrochloride Salt Formation

Procedure :

  • Dissolve free base in Et₂O or i-PrOH.

  • Add HCl (2M in Et₂O) dropwise at 0°C.

  • Filter and dry under vacuum.

Characterization :

  • Melting Point : 179–181°C.

  • XRPD : Peaks at 12.9°, 16.5°, 17.0° (2θ).

Green Chemistry Innovations

Surfactant-Assisted SNAr in Water

  • Surfactant : Brij-30 (polyoxyethylene lauryl ether).

  • Benefits :

    • Eliminates DMF, reducing toxicity.

    • Facilitates easy product isolation via filtration.

    • Achieves near-quantitative yield with minimal purification.

One-Pot Synthesis

  • Process : Combine SNAr and reduction in a single reactor.

    • Steps :

      • SNAr in aqueous Brij-30.

      • Add Pd/C and Et₃SiH without intermediate isolation.

    • Overall Yield : 85%.

Analytical and Process Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, CH₃CN/H₂O gradient).

  • Chiral HPLC : Confirms retention of (2R,6S) configuration.

Scalability

  • Kilogram-Scale Production : Demonstrated for Method B.

  • Cost Analysis : Aqueous route reduces solvent costs by 40% compared to DMF.

Comparative Analysis of Synthetic Routes

ParameterOrganic Solvent RouteAqueous Surfactant Route
Reaction Time24 h2 h
Solvent ToxicityHigh (DMF)Low (H₂O)
Yield93%95%
PurificationColumn ChromatographyFiltration
Environmental ImpactHighLow

Challenges and Solutions

  • Stereochemical Integrity : Use of enantiopure (2R,6S)-morpholine avoids racemization.

  • Byproduct Formation : Silane reduction generates Et₃SiCl, removed via aqueous wash.

  • Salt Hygroscopicity : Hydrochloride form stabilizes the compound for long-term storage.

Industrial Applications

  • Pharmaceutical Intermediate : Key precursor for Erismodegib impurities and KIF18A inhibitors.

  • Process Patents : Covered under WO2014135028A1 and US10266523B2 .

Chemical Reactions Analysis

Types of Reactions

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

Inhibition of Chitinase Enzymes

One of the notable applications of this compound is its role as an inhibitor of human chitinase enzymes, such as acidic mammalian chitinase and chitotriosidase. These enzymes are involved in various biological processes, including inflammation and immune responses. The inhibition of these enzymes can be beneficial in treating conditions like asthma and other inflammatory diseases .

Anticancer Activity

Research has indicated that compounds similar to 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride exhibit anticancer properties by targeting specific kinases involved in tumor growth and progression. The compound's ability to modulate kinase activity makes it a promising candidate for cancer therapy .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate neuronal damage and improve cognitive function .

Synthesis and Characterization

The synthesis of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring followed by the introduction of the morpholine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study TitleFocusFindings
Inhibition of Chitinase by Novel CompoundsEvaluated various inhibitorsDemonstrated that 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride effectively inhibits chitinase activity, reducing inflammation in model organisms .
Anticancer Properties of Pyridine DerivativesAssessed multiple pyridine derivatives for anticancer activityFound that this compound significantly reduced tumor cell viability in vitro through selective kinase inhibition .
Neuroprotective Agents in NeurodegenerationInvestigated compounds for neuroprotective effectsHighlighted potential neuroprotective properties of the compound against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride, we compare it with structurally or functionally related compounds, focusing on synthesis, pharmacology, and structural attributes.

Functional and Mechanistic Insights

  • Morpholino Derivatives: The 2,6-dimethylmorpholino group in the target compound likely enhances solubility and membrane permeability compared to simpler morpholine derivatives. This aligns with trends in drug design, where dimethylated morpholines are preferred for improved pharmacokinetics .
  • Contrast with DDPH: While both compounds are hydrochlorides, DDPH’s propane backbone and phenolic groups enable distinct interactions with cardiac enzymes (e.g., LDH). The target compound’s pyridine core may instead favor interactions with aromatic residues in kinase active sites.
  • Metal Complexes : Ruthenium polypyridyl complexes exhibit DNA-binding via intercalation, a mechanism absent in the organic target compound. This highlights a trade-off: metal complexes offer unique therapeutic mechanisms but face challenges in toxicity and synthesis scalability .

Biological Activity

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure features a morpholine ring and a pyridine moiety, which are known to contribute to its biological activity. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 52023-68-4

The biological activity of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that the compound may have anti-inflammatory properties, potentially through the modulation of cytokine release.

Biological Activity Data

Activity Type IC50 Value (μM) Target Reference
Protein Kinase Inhibition0.5EGFR
Antioxidant Activity10DPPH Radical Scavenging
Anti-inflammatory15COX Enzyme

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride on various cancer cell lines. The compound was found to significantly inhibit cell growth in breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 4 μM and 5 μM respectively. This suggests a promising role in cancer therapy.
  • Inflammatory Disease Model :
    • In an animal model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This supports its potential use in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated a significant reduction in cell death when exposed to oxidative agents, suggesting neuroprotective properties that warrant further investigation.

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